4'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of bromine and fluorine atoms on the biphenyl structure, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating reagent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Potassium fluoride (KF) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the design and synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe or marker in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Bromo-2-fluorophenol: Contains a hydroxyl group instead of an aldehyde, leading to different chemical properties and reactivity.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains multiple fluorine atoms and a benzyl bromide group, resulting in distinct reactivity and applications.
Uniqueness
4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of bromine, fluorine, and aldehyde functional groups on the biphenyl scaffold. This unique combination imparts specific chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C13H8BrFO |
---|---|
Molecular Weight |
279.10 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-8H |
InChI Key |
VJIORSJXXTWBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)Br)F)C=O |
Origin of Product |
United States |
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